molecular formula C10H18O3 B1670075 9-Oxodecanoic acid CAS No. 1422-26-0

9-Oxodecanoic acid

Cat. No. B1670075
CAS RN: 1422-26-0
M. Wt: 186.25 g/mol
InChI Key: BYFKKNYEIXWOQO-UHFFFAOYSA-N
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Description

9-Oxodecanoic acid, also known as 9-oxodecanoate, is a medium-chain fatty acid with an aliphatic tail that contains between 4 and 12 carbon atoms . It has a molecular formula of C10H18O3 .


Synthesis Analysis

The synthesis of 9-Oxodecanoic acid has been achieved through various methods. One approach involves the isolation and synthesis of ‘queen substance’, which is produced in the mandibular glands of queen honeybees . Another approach proposed for the synthesis of 9-oxo-2E-decenoic acid starts from the available telomer of butadiene and water (2E,7-octadien-1-ol) using partial ozonolysis of the corresponding carbonyl compound, selective oxidation of the conjugated aldehyde into a carboxylic acid, and alkylation of acetoacetic ester to introduce the oxo group .


Molecular Structure Analysis

The molecular structure of 9-Oxodecanoic acid is represented by the formula C10H18O3. It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .

Scientific Research Applications

Pheromones in Honeybees

  • Chemical Studies of the Mandibular Gland Secretion of the Queen Honeybee : Research has identified 9-oxodecanoic acid as a component of the mandibular gland contents of queen honeybees. This chemical plays a vital role in the queen bee's pheromones (Callow, Chapman, & Paton, 1964).
  • Synthesis and Role in Honeybee Behavior : Studies have focused on synthesizing 9-oxodecanoic acid to understand its role in bee behavior, particularly in relation to the queen honeybee's esters (Brou & Rees, 1983).

Bioactive Compounds and Pharmacology

  • Synthesis of Amino Acids in Histone Deacetylase Inhibitors : 9-Oxodecanoic acid derivatives have been synthesized for use in natural inhibitors of histone deacetylase, important in gene regulation (Rodriquez et al., 2006).
  • Alkylation of Brain Corticosteroid Acetyltransferase : The compound has been studied for its effects on brain corticosteroid acetyltransferase, indicating potential neurological applications (Purdy, Rao, & Zoeller, 1973).

Oxidation and Lipid Peroxidation

  • Study in Vegetable Oils : Research on the oxidative deterioration of vegetable oils has included the analysis of 9-oxodecanoic acid derivatives to understand their bioactive effects (Pignitter et al., 2017).
  • Antimicrobial Properties of Lipoxygenase Products : The antimicrobial activities of 9-oxodecanoic acid derivatives have been explored, emphasizing their potential role in plant defense mechanisms (Sucharitha & Devi, 2010).

Apicidin Synthesis and Applications

  • Synthesis of Apicidin A : The synthesis of 9-oxodecanoic acid was crucial for the production of apicidin A, a cyclic tetrapeptide with potential pharmacological uses (Mou & Singh, 2001).

Biopolymers and Renewable Resources

  • Precursor for Biopolymers : 9-Oxodecanoic acid has been identified as a precursor for biopolymers, emphasizing its significance in the development of sustainable materials (Otte et al., 2013)

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of 9-Oxodecanoic acid .

Future Directions

The future directions of 9-Oxodecanoic acid research could involve further exploration of its synthesis methods, its potential applications, and its mechanism of action. For instance, its role as a component of ‘queen substance’ in honeybees suggests potential applications in the field of entomology .

properties

IUPAC Name

9-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFKKNYEIXWOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161969
Record name Decanoic acid, 9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxodecanoic acid

CAS RN

1422-26-0
Record name 9-Oxodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 9-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
TA Hase, K Mc Coy - Synthetic Communications, 1979 - Taylor & Francis
… A Convenient Route to the Queen Substance and to 9-Oxodecanoic Acid, … 9-oxodecanoic acid (55 X) … Very recently, three improved routes were reported13 from 10-undecenoic acid …
Number of citations: 18 www.tandfonline.com
A Citterio, E Vismara - Synthesis, 1980 - re.public.polimi.it
… to give 9-oxodecanoic acid. Similarly, 10-oxoundecanoic acid was prepd. from … to give 9-oxodecanoic acid. Similarly, 10-oxoundecanoic acid was prepd. from cycloheptanone …
Number of citations: 6 re.public.polimi.it
R Tressl, D Bahri, KH Engel - Journal of Agricultural and Food …, 1982 - ACS Publications
… 10-Oxodecanoic acid, 10-hydroxydecanoic acid, 10-oxoundecanoic acid, 10hydroxyundecanoic acid, 10-oxo-8-decenoic acid, 10-hydroxy-8-decenoic acid, 9-oxodecanoic acid, and 9-…
Number of citations: 237 pubs.acs.org
CG Butler, RK Callow… - Proceedings of the …, 1962 - royalsocietypublishing.org
… that of synthetic 9-oxodecanoic acid but differing from those of 5-, 6-, 7- or 8-oxodecanoic acids, which were prepared and examined. (iii) The constitution of the 9-oxodecanoic acid was …
Number of citations: 226 royalsocietypublishing.org
G Saucy, B Banner, R Borer, N Cohen, W Eichel… - Journal of Steroid …, 1975 - Elsevier
… The first is based on the use of (-)-(5S)-5hydroxy-9-oxodecanoic acid lactone which is transformed in several steps to d-( - )-estra-4.9-diene-3,17dione and thence to e&one. The second…
Number of citations: 1 www.sciencedirect.com
R Pappo, P Collins, C Jung - Annals of the New York Academy …, 1971 - Wiley Online Library
… It is of interest to note the novel preparation of 9-oxodecanoic acid,which was patterned after the work of Bram and Vilkas(1964). A distinct practical improvement over their method was …
Number of citations: 41 nyaspubs.onlinelibrary.wiley.com
S Warwel, W Pompetzki, EA Deckwirth - Eur. J. Lipid Sci. Technol, 1991 - hero.epa.gov
… Starting with 9-oxodecanoic acid azelaic acid and suberic acid were obtained at a conversion rate of 90%. Analogous 10-oxoundecanoic acid led to C-10/C-9- and 13-oxotetradecanoic …
Number of citations: 15 hero.epa.gov
SI Zav'yalov, NE Kravchenko, GI Ezhova… - Bulletin of the Academy …, 1989 - Springer
… A shore synthesis is described for 4-oxododecanoic acid starrin E from 1-decene or 2-decanone and of 4-oxododecanedioic acid from the methyl ester of 9-oxodecanoic acid. …
Number of citations: 5 link.springer.com
K Kawamura, RB Gagosian - Journal of Chromatography A, 1988 - Elsevier
Positional isomers of aliphatic keto carboxylic acids (C 6 C 15 ) in marine aerosol samples collected in the North Pacific Ocean have been identified by using capillary gas …
Number of citations: 19 www.sciencedirect.com
YK Pyatraĭtis, VK Daukshas - Khemoretseptsiya Nasekomykh, 1980 - cabdirect.org
The inexpensive starting materials used were dibromoalkanes (Br (CH 2) n Br). The reactions involved in the syntheses of 9-oxo-trans-2-decenoic acid and 9-oxodecanoic acid are …
Number of citations: 1 www.cabdirect.org

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